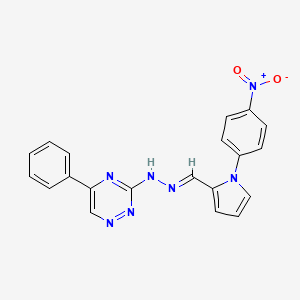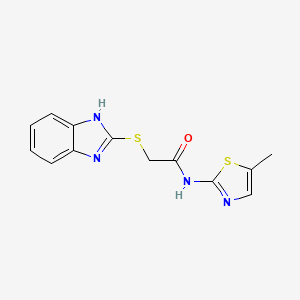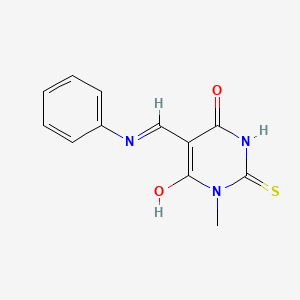
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the activation of the Wnt signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which are downstream targets of the Wnt signaling pathway. This binding results in the activation of the Wnt signaling pathway, leading to the activation of various downstream genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to enhance the differentiation of stem cells into osteoblasts, which are responsible for bone formation. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a highly specific and potent activator of the Wnt signaling pathway, making it an ideal compound for studying the biological processes regulated by this pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is also stable and has a long shelf life, making it easy to store and use in experiments.
However, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the natural biological processes regulated by the Wnt signaling pathway. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is relatively expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the use of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in scientific research. One potential application is in the treatment of cancer. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another potential application is in the field of regenerative medicine. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to enhance the differentiation of stem cells into osteoblasts, and further research is needed to determine its potential in promoting bone regeneration.
Finally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for further research in this field.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in scientific research. Its activation of the Wnt signaling pathway has potential applications in the treatment of cancer, regenerative medicine, and inflammatory diseases. While 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments, its specific and potent activation of the Wnt signaling pathway makes it an ideal compound for studying the biological processes regulated by this pathway. Further research is needed to determine its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-phenylquinoline-4-carboxylic acid with isopropylamine and 4-pyridinemethanol in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain pure 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. This method has been reported to yield high-quality 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide with a purity of more than 98%.
Applications De Recherche Scientifique
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been widely used in scientific research for its potential therapeutic properties. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells, including breast, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)20-5-7-21(8-6-20)25-15-23(22-14-18(3)4-9-24(22)29-25)26(30)28-16-19-10-12-27-13-11-19/h4-15,17H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKVVHFZRCLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


